![molecular formula C13H16BrF2N B14233955 3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine CAS No. 820972-08-5](/img/structure/B14233955.png)
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine is a synthetic organic compound characterized by its unique structural features It contains an azetidine ring, which is a four-membered nitrogen-containing ring, and is substituted with a 3-bromo-5-fluorophenyl group, a 2-fluoro-2-methylpropyl group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-bromo-5-fluorophenyl precursor, which can be synthesized through halogenation reactions. The next step involves the introduction of the 2-fluoro-2-methylpropyl group through nucleophilic substitution reactions. Finally, the azetidine ring is formed via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The industrial process also emphasizes safety, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-5-fluorophenyl derivatives: These compounds share the 3-bromo-5-fluorophenyl group and may have similar chemical properties.
Azetidine derivatives: Compounds containing the azetidine ring structure, such as 3-azetidinone, exhibit similar reactivity and applications.
Uniqueness
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the azetidine ring, makes it a versatile compound for various applications.
Propiedades
Número CAS |
820972-08-5 |
|---|---|
Fórmula molecular |
C13H16BrF2N |
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine |
InChI |
InChI=1S/C13H16BrF2N/c1-13(2,16)12(9-6-17-7-9)8-3-10(14)5-11(15)4-8/h3-5,9,12,17H,6-7H2,1-2H3/t12-/m1/s1 |
Clave InChI |
CTZXGXMZOODCPM-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)([C@@H](C1CNC1)C2=CC(=CC(=C2)Br)F)F |
SMILES canónico |
CC(C)(C(C1CNC1)C2=CC(=CC(=C2)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
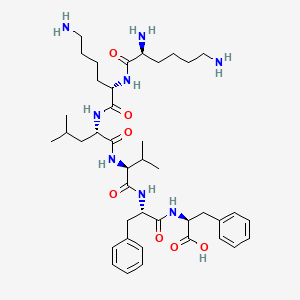
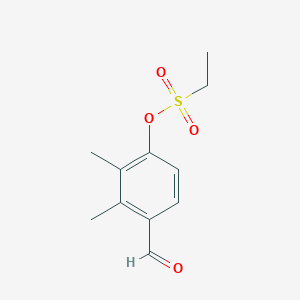



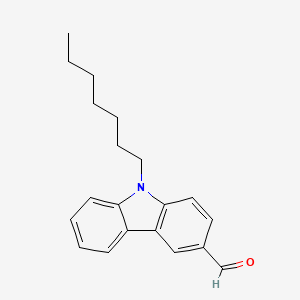
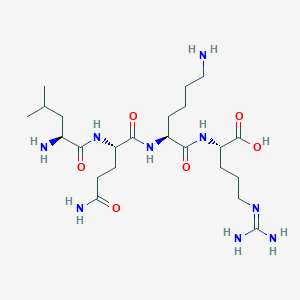
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
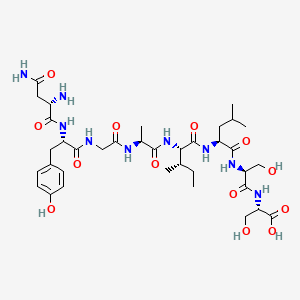
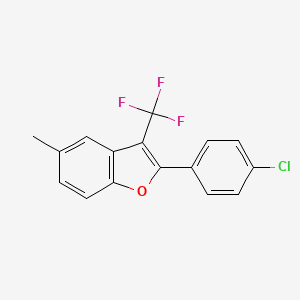
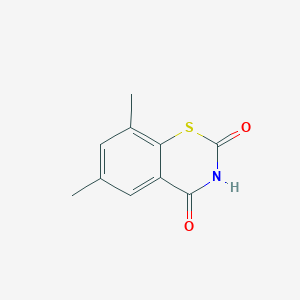
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
